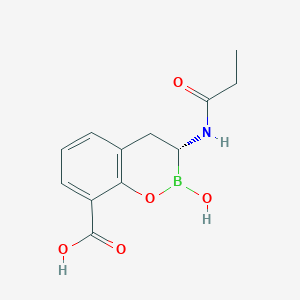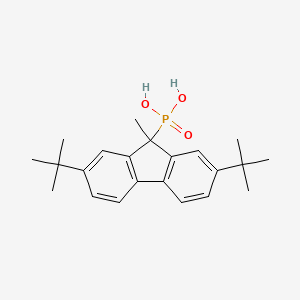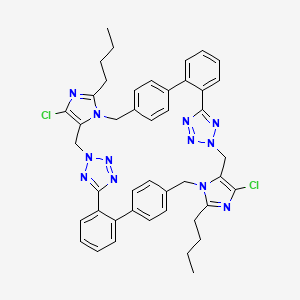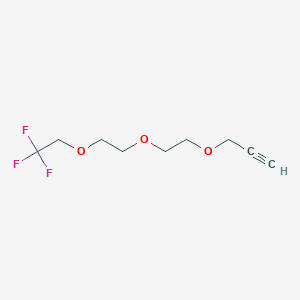
1,1,1-Trifluoroethyl-PEG3-Propargyl
Vue d'ensemble
Description
1,1,1-Trifluoroethyl-PEG3-Propargyl is a heterobifunctional reagent that contains both an alkyne group and a trifluoroethyl group. This compound is widely used in various scientific research fields due to its unique chemical properties. The alkyne group allows it to participate in copper-catalyzed azide-alkyne Click Chemistry, forming stable triazole linkages. The trifluoroethyl group is reactive towards primary amine groups in proteins, antibodies, and other molecules, making it a versatile tool in bioconjugation and drug delivery applications .
Applications De Recherche Scientifique
1,1,1-Trifluoroethyl-PEG3-Propargyl has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through Click Chemistry.
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and antibodies.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biocompatibility of therapeutic agents.
Industry: Utilized in the development of advanced materials and surface modifications .
Mécanisme D'action
Target of Action
The primary targets of 1,1,1-Trifluoroethyl-PEG3-Propargyl are azide compounds or biomolecules and lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .
Mode of Action
This compound is a heterobifunctional reagent with an alkyne group and a trifluoroethyl group. The alkyne group reacts with azide compounds or biomolecules in copper-catalyzed Click Chemistry to form a stable triazole linkage . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of a stable triazole linkage through copper-catalyzed Click Chemistry . This reaction can modify proteins, antibodies, and other molecules and surfaces, potentially affecting their function and interactions .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide compounds or biomolecules, and the reaction with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . This can lead to the modification of these targets, potentially altering their function and interactions.
Action Environment
The action of this compound is influenced by the presence of copper, which catalyzes the Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of the environment .
Safety and Hazards
“1,1,1-Trifluoroethyl-PEG3-Propargyl” is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The propargyl group of 1,1,1-Trifluoroethyl-PEG3-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .
Cellular Effects
Given its ability to form stable linkages with biomolecules, it may influence cell function by modifying proteins and other biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable triazole linkage through a copper-catalyzed azide-alkyne Click Chemistry reaction . This allows it to bind to azide-bearing compounds or biomolecules, potentially influencing their function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoroethyl-PEG3-Propargyl typically involves the reaction of a polyethylene glycol (PEG) derivative with a trifluoroethyl group and a propargyl group. The reaction conditions often include the use of copper catalysts to facilitate the formation of the alkyne group. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the compound. The final product is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoroethyl-PEG3-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group reacts with azide-bearing compounds to form stable triazole linkages.
Substitution Reactions: The trifluoroethyl group can react with primary amine groups in proteins and other biomolecules
Common Reagents and Conditions
Copper Catalysts: Used in azide-alkyne Click Chemistry to facilitate the formation of triazole linkages.
Primary Amines: React with the trifluoroethyl group under mild conditions to form stable conjugates
Major Products Formed
Triazole Linkages: Formed from the reaction of the alkyne group with azides.
Amine Conjugates: Formed from the reaction of the trifluoroethyl group with primary amines
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoroethyl-PEG2-Propargyl
- 1,1,1-Trifluoroethyl-PEG5-Propargyl
Comparison
1,1,1-Trifluoroethyl-PEG3-Propargyl is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to its analogs with shorter or longer PEG chains, this compound offers improved pharmacokinetics and biocompatibility, making it a preferred choice for various applications .
Propriétés
IUPAC Name |
3-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c1-2-3-13-4-5-14-6-7-15-8-9(10,11)12/h1H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILROVSZUWJRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1H-Indol-6-yloxy)ethyl]dimethylamine](/img/structure/B3324305.png)
![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)

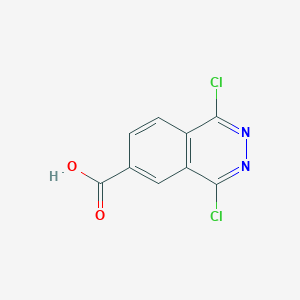
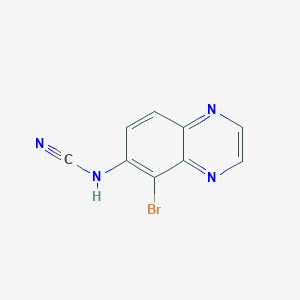


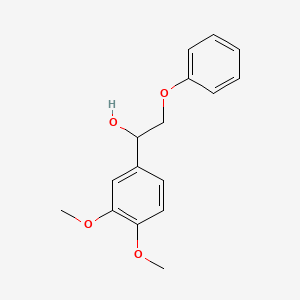
![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)
